

Physicochemical Properties of 2-Aminobutan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminobutan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Aminobutan-1-ol**. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications. All quantitative data is summarized in tables, and detailed experimental protocols for key property determination are provided.

Core Physicochemical Data

The fundamental physicochemical properties of **2-Aminobutan-1-ol** are summarized in the table below. These values are essential for understanding the compound's behavior in various chemical and biological systems.

Property	Value	Reference(s)
Molecular Formula	C4H11NO	[1][2]
Molecular Weight	89.14 g/mol	[2][3][4]
Appearance	Colorless to pale yellow liquid	[3][5]
Odor	Mild amine-like	[3]
Melting Point	-2 °C	[2][3][5][6][7][8]
Boiling Point	176-178 °C at 760 mmHg	[1][2][3][6][7][8]
Density	0.943 - 0.944 g/mL at 20-25 °C	[2][3][5][8]
pKa	12.88 ± 0.10 (Predicted)	[6]
Solubility	Completely miscible in water	[6][9][10]
Refractive Index (n _{20/D})	1.4510 - 1.452	[2][3][6][8]
Flash Point	82.2 - 87 °C (closed cup)	[3][5][9]
LogP (o/w)	-0.617 (estimated)	[9]

Molecular Structure

The chemical structure of **2-Aminobutan-1-ol** is fundamental to its properties and reactivity. It is a chiral molecule, existing as two enantiomers, (R)- and (S)-**2-aminobutan-1-ol**.

Figure 1: Chemical structure of **2-Aminobutan-1-ol**.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **2-Aminobutan-1-ol** are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of a substance is the temperature at which it changes state from solid to liquid. For **2-Aminobutan-1-ol**, which has a melting point below room temperature, a cooling bath would be necessary.

Principle: A small, uniform sample is heated at a controlled rate in a capillary tube. The temperature range from the first visible sign of melting to the complete liquefaction of the sample is recorded as the melting point range.^{[11][12]}

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)^[13]
- Sealed capillary tubes^[14]
- Thermometer or digital temperature probe
- Cooling bath (e.g., ice-salt mixture or cryostat)

Procedure:

- Sample Preparation: A small amount of liquid **2-Aminobutan-1-ol** is drawn into a capillary tube, which is then sealed.^[14]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.^[15]
- Cooling: The cooling bath is used to solidify the sample within the capillary tube.
- Heating and Observation: The sample is then heated slowly, at a rate of 1-2 °C per minute, as it approaches the expected melting point.^[15]
- Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded. This range is the melting point.^[11]



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Figure 2: Workflow for melting point determination.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[16][17]

Principle: A small amount of the liquid is heated in a small tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the external pressure equals the vapor pressure of the liquid, the liquid will enter the capillary tube upon slight cooling.[18]

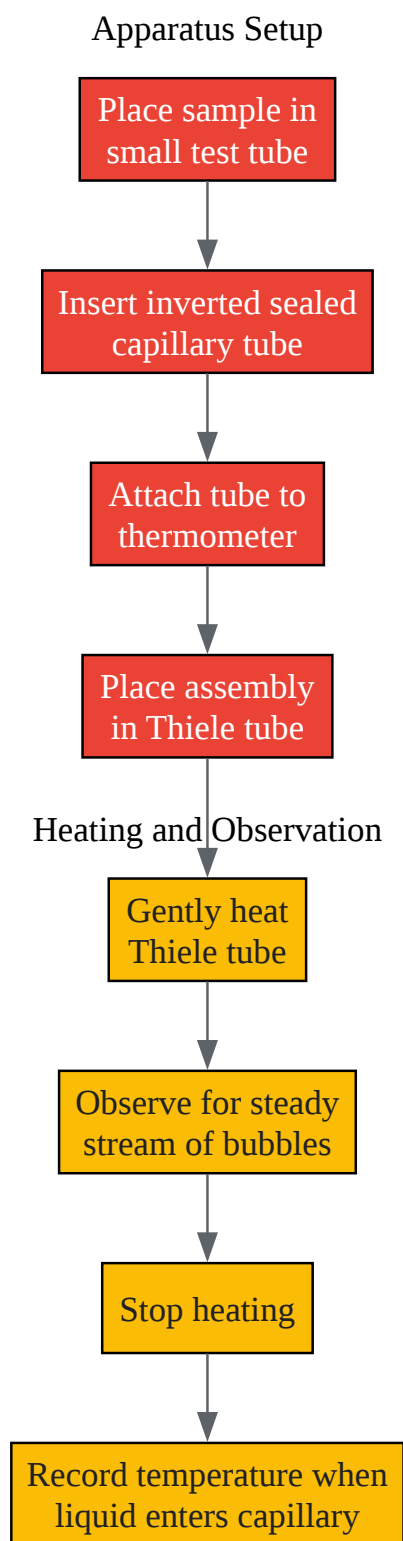
Apparatus:

- Thiele tube[16]
- Small test tube
- Capillary tube, sealed at one end
- Thermometer
- Heating source (e.g., Bunsen burner or heating mantle)
- Mineral oil or other suitable heating fluid

Procedure:

- Sample Preparation: A few milliliters of **2-Aminobutan-1-ol** are placed in the small test tube. The sealed capillary tube is placed, open end down, into the test tube.[16][18]
- Apparatus Setup: The test tube is attached to the thermometer, and both are placed in the Thiele tube containing mineral oil. The setup should ensure that the sample is heated evenly. [18]
- Heating: The Thiele tube is gently heated, and the temperature is monitored.[16]

- Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the capillary tube. The heating is then stopped.[\[16\]](#)[\[18\]](#)
- Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[\[16\]](#)



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Figure 3: Workflow for boiling point determination.

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume.^[19]

Principle: The density of a liquid is determined by measuring the mass of a known volume of the liquid using a pycnometer, which is a flask with a precise and known volume.^[19]

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance
- Constant temperature water bath

Procedure:

- Calibration: The empty, clean, and dry pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again at a specific temperature. The volume of the pycnometer is calculated.^[19]
- Sample Measurement: The pycnometer is emptied, dried, and then filled with **2-Aminobutan-1-ol**. It is brought to the same temperature as the calibration and weighed.
- Calculation: The density of **2-Aminobutan-1-ol** is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution.

Principle: A solution of the amine is titrated with a standard acid solution. The pH of the solution is monitored as the acid is added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.^{[20][21][22]}

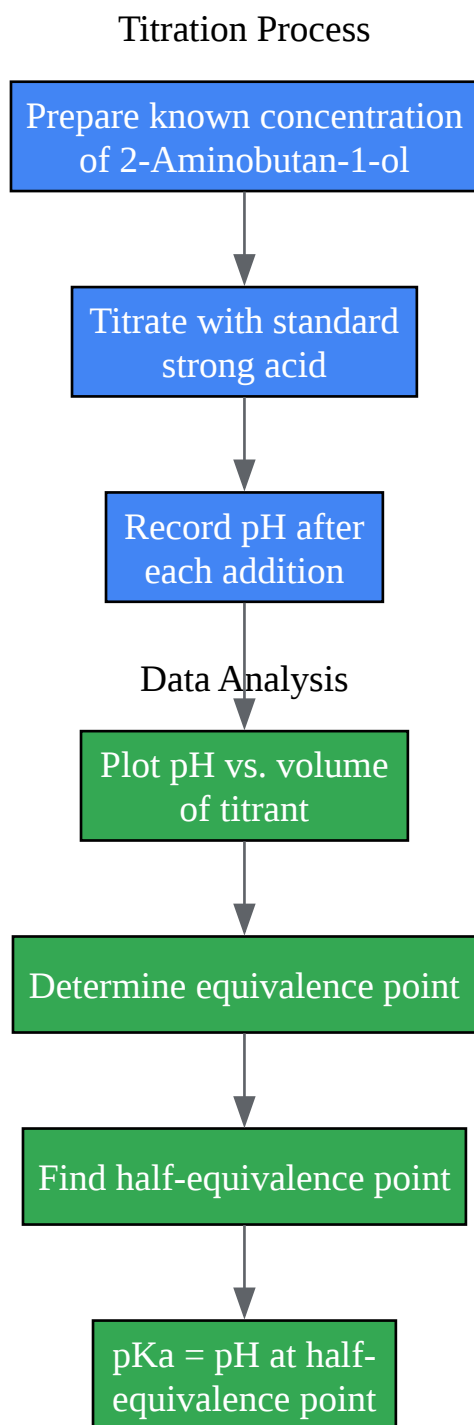
Apparatus:

- pH meter with a combination electrode

- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

- Sample Preparation: A known concentration of **2-Aminobutan-1-ol** is prepared in a suitable solvent (e.g., water).[\[20\]](#)
- Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The standard acid solution is added in small increments from the burette.[\[20\]](#)
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The half-equivalence point is half the volume of the equivalence point. The pH at the half-equivalence point is equal to the pKa of the conjugate acid of **2-Aminobutan-1-ol**.[\[21\]](#)[\[22\]](#)



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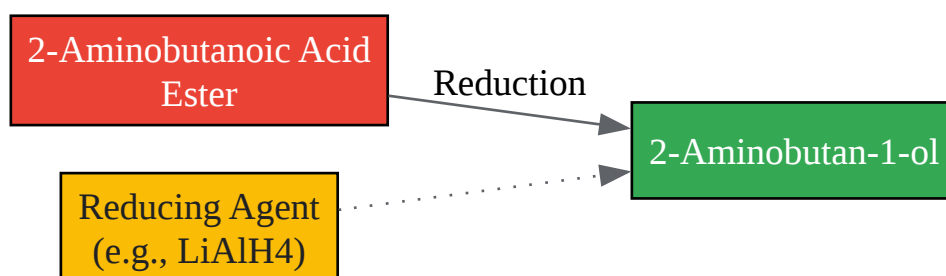
Figure 4: Workflow for pKa determination.

Synthesis

2-Amino-1-butanol is a synthetic compound. One common method for its synthesis is the reduction of 2-aminobutanoic acid or its esters.[7]

General Reaction: 2-Aminobutanoic acid + Reducing Agent → **2-Aminobutan-1-ol**

A typical procedure involves the reduction of an ester of 2-aminobutanoic acid with a strong reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent.



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- To cite this document: BenchChem. [Physicochemical Properties of 2-Aminobutan-1-ol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080463#physicochemical-properties-of-2-aminobutan-1-ol]

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